![molecular formula C10H11Cl2NO B3001647 2-氯-N-[(3-氯苯基)甲基]-N-甲基乙酰胺 CAS No. 39086-64-1](/img/structure/B3001647.png)

2-氯-N-[(3-氯苯基)甲基]-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

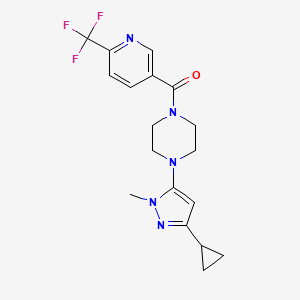

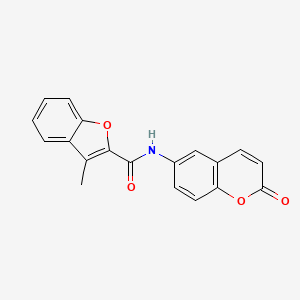

The compound 2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. Acetamides are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, starting from different precursors. For instance, the synthesis of 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a compound with antiviral properties, starts with a quinoline derivative and involves amine coupling reactions . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazide formation, ring closure, and substitution reactions, starting from 4-chlorophenoxyacetic acid . These methods provide a framework for the synthesis of various acetamide derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide has been studied for its conformation, showing that the N-H bond is syn to the methyl substituents in the aromatic ring . Similarly, the structure of N-(2-Chlorophenyl)-2,2,2-trimethylacetamide has been analyzed, revealing syn conformation to the ortho-chloro substituent and chain formation through N-H...O hydrogen bonding .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For instance, the Dakin–West reaction has been used to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, which involves the conversion of hydroxyacetophenone into acetoxyacetophenone followed by further reactions . The acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange, has been used to synthesize 2-hydroxy-N-methyl-N-phenyl-acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the polarity and conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide have been studied using dipole moment measurements and quantum chemical calculations . The thermodynamic properties and vibrational frequencies of 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide have been obtained using density functional theory (DFT), providing insights into the stability and reactivity of the molecule .

科学研究应用

结构分析和构象

- 2-氯-N-[(3-氯苯基)甲基]-N-甲基乙酰胺和类似化合物表现出特定的分子构象。对相关化合物的研究表明,N-H 键取向受相邻取代基的影响,正如在各种乙酰苯胺中观察到的那样 (Gowda, Foro, & Fuess, 2007)。这些构象细节对于理解这些分子的物理和化学性质至关重要。

抗病毒和抗凋亡作用

- 2-氯-N-[(3-氯苯基)甲基]-N-甲基乙酰胺的衍生物在体外表现出显着的抗病毒和抗凋亡作用,特别是对日本脑炎。一种新型衍生物经过评估,证明其具有治疗功效,可降低动物模型中的病毒载量并提高存活率 (Ghosh et al., 2008)。

合成技术

- 已经开发出用于与 2-氯-N-[(3-氯苯基)甲基]-N-甲基乙酰胺相关的化合物的创新合成方法。这些方法涉及多个步骤,如乙酰化、酯化和酯交换,从而导致目标化合物的产率高。这种合成过程对于在各个领域的有效生产和进一步应用至关重要 (Zhong-cheng & Shu, 2002)。

光化学应用中的潜力

- 某些类似物在光化学领域具有潜在应用,如染料敏化太阳能电池 (DSSC)。它们的光收集效率和电子注入性质的自由能使其适用于光伏电池。这表明可再生能源技术是一个有希望的发展方向 (Mary et al., 2020)。

有机合成中的应用

- 2-氯-N-[(3-氯苯基)甲基]-N-甲基乙酰胺衍生物用作各种有机合成反应中的中间体。这些化合物是生产更复杂分子的关键,突出了它们在合成有机化学中的重要性 (Yang et al., 2014)。

抗炎反应中的潜力

- 一些衍生物已显示出减轻炎症的潜力,如涉及外周苯二氮卓受体的研究中所见。这表明其在炎症性疾病的治疗应用中具有作用 (Torres et al., 1999)。

属性

IUPAC Name |

2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-13(10(14)6-11)7-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOQNIRKKCEMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Cl)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)

![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)

![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)